1-(3-Chloro-4-fluorophenyl)cyclopentanecarboxylic Acid
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Overview
Description
1-(3-Chloro-4-fluorophenyl)cyclopentanecarboxylic Acid is an organic compound with the molecular formula C12H12ClFO2. It is a useful research chemical known for its unique structural properties, which include a cyclopentane ring substituted with a 3-chloro-4-fluorophenyl group and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)cyclopentanecarboxylic Acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 3-chloro-4-fluorobenzene.
Reaction Conditions: The reaction involves the use of a strong base such as sodium hydride (NaH) to deprotonate the cyclopentanone, followed by the addition of 3-chloro-4-fluorobenzene under controlled temperature conditions.
Final Steps: The resulting intermediate is then subjected to carboxylation using carbon dioxide (CO2) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-fluorophenyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution: Products include substituted phenyl derivatives.
Oxidation: Products include carboxylates or carbonyl compounds.
Reduction: Products include alcohols or aldehydes.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)cyclopentanecarboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-(4-Fluorophenyl)cyclopentanecarboxylic Acid: Similar structure but with a different substitution pattern on the phenyl ring.
1-(2-Chloro-4-fluorophenyl)cyclopentanecarboxylic Acid: Another isomer with different positional substitution.
Uniqueness: 1-(3-Chloro-4-fluorophenyl)cyclopentanecarboxylic Acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C12H12ClFO2 |
---|---|
Molecular Weight |
242.67 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H12ClFO2/c13-9-7-8(3-4-10(9)14)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |
InChI Key |
GWOXDEHSGRZQEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=C(C=C2)F)Cl)C(=O)O |
Origin of Product |
United States |
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